3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Overview
Description
3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis and Spectral Characterization : 3-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives have been synthesized and characterized using various spectroscopic techniques like 1H- and 13C-NMR, IR, UV-Vis, and fluorescence spectroscopy. The influence of different organic solvents on their spectral properties has been investigated (Rekovič et al., 2019).
Crystal and Molecular Structure Studies : These derivatives have also been studied for their crystal and molecular structures using techniques such as single crystal X-ray diffraction. The structural studies include analysis of intermolecular interactions and molecular electrostatic potential maps (Naveen et al., 2019).
Biological Applications
- Anti-HIV-1 RT Activity : Some derivatives of this compound have been studied for their potential anti-HIV-1 reverse transcriptase (RT) activity. These compounds have shown significant inhibition of the RT enzyme, suggesting potential therapeutic applications in HIV treatment (Chander et al., 2017).
Chemical Applications
Oxidation and Catalytic Studies : Research has been conducted on the metal ion-promoted oxidation of certain 1,5-benzodiazepine derivatives. This includes the study of catalytic behaviors of different metal ions, contributing to the understanding of reaction mechanisms in organic synthesis (Szeverényi & Simándi, 1989).
NMR Spectroscopy and Conformational Analysis : Detailed NMR spectroscopy and conformational analysis of substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives have been performed, providing insights into their molecular dynamics and preferred conformations (Malik et al., 1989).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with muscarinic (m3) receptors .
Mode of Action
It’s worth noting that related compounds have been developed as potentially selective, muscarinic (m3) receptor antagonists .
Biochemical Pathways
Related compounds have been shown to influence pathways involving muscarinic (m3) receptors .
Result of Action
Related compounds have been reported to have potential as selective, muscarinic (m3) receptor antagonists .
Biochemical Analysis
Biochemical Properties
3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system The interaction with GABA receptors enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA receptors can modulate intracellular calcium levels, impacting cell signaling pathways . Furthermore, this compound may influence the expression of genes involved in neurotransmission and synaptic plasticity. Its effects on cellular metabolism are also noteworthy, as it can alter the metabolic flux of certain pathways, potentially affecting energy production and utilization within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the GABA receptor, enhancing the receptor’s affinity for GABA and increasing the inhibitory effects of GABAergic neurotransmission . This binding interaction leads to the opening of chloride channels, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability. Additionally, this compound may inhibit or activate other enzymes involved in cellular signaling pathways, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation or adaptation of cellular systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anxiolytic and anticonvulsant effects without significant adverse effects . At higher doses, toxic effects such as sedation, respiratory depression, and motor impairment may occur. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic effects, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolites may further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can impact its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Transporters and binding proteins may facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s distribution can influence its therapeutic and toxic effects, depending on its localization within the body.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct the compound to specific compartments, influencing its interactions with other biomolecules and its overall efficacy.
Properties
IUPAC Name |
3-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-6-11-8-4-2-3-5-9(8)12-10(7)13/h2-5,7,11H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAVOLZYPAFSLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389992 | |
Record name | 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54028-76-1 | |
Record name | 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one utilized in the synthesis of quinazolino(3,2-a)(1,5)benzodiazepines?
A1: The research article describes a novel one-step synthesis of substituted 7-methyl-6,7-dihydroquinazolino(3,2- a)((1,5)benzodiazepin-13(5 H)-one derivatives []. This synthesis involves a sequential acylation-cyclization reaction using this compound and 2-sulfinylaminobenzoyl chlorides as starting materials. The this compound acts as a scaffold that undergoes acylation followed by an intramolecular cyclization to form the final quinazolino(3,2-a)(1,5)benzodiazepine structure.
Q2: Did the study investigate the mechanism of this synthesis involving this compound?
A2: Yes, the researchers investigated the mechanism of the heterocyclization reaction using computational chemistry methods. They employed density functional theory (DFT) calculations with the B3LYP functional and 6-31+G(d, p) basis set to model the reaction pathway and understand the individual steps involved in the transformation of this compound into the final quinazolino(3,2-a)(1,5)benzodiazepine product [].
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